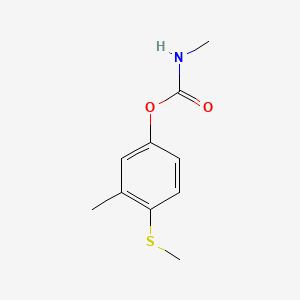

3-Methyl-4-(methylthio)phenyl methylcarbamate

Description

Properties

CAS No. |

3566-00-5 |

|---|---|

Molecular Formula |

C10H13NO2S |

Molecular Weight |

211.28 g/mol |

IUPAC Name |

(3-methyl-4-methylsulfanylphenyl) N-methylcarbamate |

InChI |

InChI=1S/C10H13NO2S/c1-7-6-8(13-10(12)11-2)4-5-9(7)14-3/h4-6H,1-3H3,(H,11,12) |

InChI Key |

SLZKSCPVPMUGAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)NC)SC |

Origin of Product |

United States |

Preparation Methods

Single-Step Phosgenation Route

The direct reaction of 3-methyl-4-(methylthio)phenol with phosgene and methylamine in aprotic solvents represents the most straightforward synthetic pathway. This method, adapted from the synthesis of analogous carbamates like 3-methylphenyl methylcarbamate, involves concurrent addition of gaseous phosgene and methylamine to a heated solution of the phenolic substrate in toluene.

Reaction Conditions and Optimization

-

Solvent Selection : Toluene is preferred due to its high boiling point (110°C) and inertness toward phosgene. Alternatives like hexane or chlorinated aromatics (e.g., chlorobenzene) are less effective, as evidenced by reduced yields (≤65%) in comparative trials.

-

Temperature Profile : Maintaining 95–98°C ensures optimal reactivity while minimizing allophanate byproduct formation. Temperatures below 85°C slow the reaction, leading to incomplete conversion, while exceeding 125°C promotes decomposition.

-

Stoichiometry : A 10–20% excess of phosgene (1.2–1.3 equivalents relative to phenol) compensates for volatilization losses. Methylamine is added stoichiometrically (1.0–1.1 equivalents) to prevent N-methylation side reactions.

Example Protocol

A stirred solution of 3-methyl-4-(methylthio)phenol (0.6 mol) in toluene (500 g) is heated to 95°C under nitrogen. Phosgene (0.74 mol) and methylamine (0.61 mol) are metered concurrently over 4.5 hours. Post-reaction, the mixture is filtered hot, and the filtrate is cooled to crystallize the product. Typical yields range from 70–78%, with purity >95% after recrystallization.

Three-Step Isocyanate Route

An alternative approach avoids phosgene by generating methyl isocyanate in situ via thermal decomposition of phenyl-N-methyl urethane, followed by coupling with 3-methyl-4-(methylthio)phenol. This method, though lengthier, enhances safety and scalability.

Stepwise Mechanism

-

Urethane Formation : Diphenyl carbonate reacts with methylamine at 50°C to yield phenyl-N-methyl urethane and phenol.

-

Thermolysis : Heating phenyl-N-methyl urethane to 210°C liberates methyl isocyanate and phenol.

-

Carbamation : Methyl isocyanate condenses with 3-methyl-4-(methylthio)phenol in toluene at 15°C using triethylamine (0.5 mol%) as a catalyst.

Advantages

-

Eliminates direct phosgene handling.

-

Achieves higher yields (≥97%) due to precise stoichiometric control in the final step.

-

Facilitates solvent recycling; toluene mother liquors retain unreacted phenol and catalyst for subsequent batches.

Comparative Analysis of Methodologies

Yield and Purity Metrics

Mechanistic Insights and Byproduct Mitigation

Allophanate Formation in Single-Step Synthesis

The principal side reaction involves phosgene coupling with preformed carbamate to generate allophanates (RNHCOOCO-NHR). Key suppression strategies include:

Catalyst Selection in Isocyanate Route

Triethylamine outperforms organotin catalysts (e.g., dibutyltin dilaurate) in the final carbamation step, achieving near-quantitative conversion while avoiding metal contamination.

Industrial-Scale Considerations

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis represents the primary degradation pathway for this compound, particularly in aqueous environments. The carbamate functional group undergoes alkaline hydrolysis, cleaving the ester bond to form methylamine and the corresponding phenol derivative. The reaction mechanism involves nucleophilic attack by hydroxide ions at the carbonyl carbon, as shown:

Key Factors Influencing Hydrolysis:

| Parameter | Effect on Reaction Rate |

|---|---|

| pH > 8 | Accelerates hydrolysis |

| Temperature ↑ | Increases rate constant |

| Presence of UV light | Enhances degradation |

Experimental data from EPA Method 531.1 highlights that hydrolysis at pH 10 and 25°C achieves >90% degradation within 24 hours, producing 3-methyl-4-(methylthio)phenol as the primary intermediate .

Oxidative Degradation

The methylthio (-SCH) group undergoes oxidation under environmental or enzymatic conditions, forming sulfoxide and sulfone derivatives:

Oxidation Pathways:

-

Environmental Oxidation: Mediated by hydroxyl radicals in soil/water, forming sulfoxide (half-life: 2–7 days) .

-

Enzymatic Oxidation: Cytochrome P450 enzymes in mammals catalyze sulfoxidation, detected in rat liver microsomes .

Metabolites Identified in Mammalian Studies:

| Metabolite | Structure | Biological Activity |

|---|---|---|

| 3-Methyl-4-(methylsulfinyl)phenyl methylcarbamate | Reduced toxicity | |

| 3-Methyl-4-(methylsulfonyl)phenyl methylcarbamate | Non-insecticidal |

Metabolic Biotransformation

In vivo studies using -labeled compound in rats revealed rapid excretion (92% within 48 hours) and oxidative metabolism :

Key Metabolic Steps:

-

Oxidative Demethylation:

-

Aromatic Ring Oxidation:

Metabolite Distribution in Rats:

| Metabolite | Urine (%) | Feces (%) |

|---|---|---|

| Sulfoxide derivatives | 62 | 18 |

| Carboxylic acid conjugates | 22 | 6 |

| Unchanged parent compound | <0.5 | <0.5 |

Thermal Decomposition

Thermolysis at >180°C generates methyl isocyanate (MIC), a toxic intermediate, through cleavage of the carbamate bond :

Conditions and Byproducts:

-

Temperature: 180–220°C

-

Pressure: 200 mmHg – atmospheric

-

Byproducts: Phenolic residues and sulfur-containing compounds .

Photolytic Degradation

UV irradiation (λ = 254 nm) induces bond cleavage, yielding:

-

Primary Products: 3-methyl-4-(methylthio)phenol and methylamine .

-

Secondary Products: Dimers and sulfonic acid derivatives via radical recombination .

This compound’s reactivity underscores its environmental lability and metabolic detoxification pathways, critical for assessing ecotoxicological risks and designing remediation strategies.

Scientific Research Applications

Overview

3-Methyl-4-(methylthio)phenyl methylcarbamate, commonly known as methiocarb, is a carbamate compound with diverse applications primarily in agriculture as an insecticide, molluscicide, and bird repellent. This article explores its scientific research applications, regulatory considerations, and environmental impact, supported by comprehensive data tables and case studies.

Agricultural Use

Methiocarb is extensively utilized in agricultural settings for pest control. Its primary applications include:

- Insecticide : Effective against various insect pests in crops such as grapevines, citrus fruits, and berries.

- Molluscicide : Used to manage populations of snails and slugs in horticultural practices.

- Bird Repellent : Employed to deter pest birds from damaging fruit crops, particularly cherries and blueberries.

Table 1: Agricultural Applications of Methiocarb

| Application Type | Target Organisms | Crop Examples | Formulation Types |

|---|---|---|---|

| Insecticide | Various insects | Grapevines, Citrus | Bait granules, Wettable powder |

| Molluscicide | Snails, Slugs | Ornamentals, Poppies | Liquid formulations |

| Bird Repellent | Blackbirds, Sparrows | Cherries, Blueberries | Spray formulations |

Environmental Studies

Research indicates that methiocarb's environmental impact is relatively low when used according to guidelines. Studies have shown that:

- Metabolism : Methiocarb undergoes metabolic transformation in plants and animals through carbamate ester cleavage and oxidation processes.

- Residue Management : Regulatory bodies have established acceptable residue limits to mitigate risks associated with food safety and environmental contamination .

Table 2: Environmental Impact of Methiocarb

| Parameter | Findings |

|---|---|

| Half-life in Soil | Exceeds one year at pH 4 |

| Residue Detection | Methods available for accurate monitoring |

| Ecological Impact | Short-term local disruption noted but no lasting effects |

Regulatory Considerations

The Australian Pesticides and Veterinary Medicines Authority (APVMA) has conducted reviews on methiocarb's safety and efficacy. Key findings include:

- Safety Protocols : Recommendations to enhance product labels for safe handling and re-entry periods after application.

- Occupational Health : Evaluations suggest that with appropriate label amendments, methiocarb poses minimal risk to handlers .

Case Study 1: Efficacy in Crop Protection

A study conducted on the effectiveness of methiocarb as a bird repellent demonstrated significant reductions in pest bird populations in cherry orchards. The application of methiocarb resulted in a marked increase in fruit yield compared to untreated controls.

Case Study 2: Environmental Monitoring

Research on the environmental persistence of methiocarb highlighted its rapid degradation in alkaline conditions. This study involved monitoring residue levels post-application across various soil types and demonstrated compliance with safety standards set by regulatory authorities.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(methylthio)phenyl methylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt normal cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues: Carbamate Derivatives

Trimethacarb

- Chemical Name : 2,3,5-Trimethylphenyl methylcarbamate

- Structure : Features a trimethylphenyl group instead of the methylthio-substituted ring in Methiocarb.

- Molecular Weight : 209.24 g/mol.

- Trimethacarb is primarily used as an insecticide, with lower reported efficacy against mollusks compared to Methiocarb .

Thiodicarb

- Chemical Name: Dimethyl $ N,N' $-[thiobis[(methylimino)carbonyloxy]]bis[ethanimidothioate]

- Structure : A thiocarbamate with a disulfide backbone, distinct from Methiocarb’s aryl carbamate structure.

- Molecular Weight : 354.47 g/mol.

- Key Differences :

Functional Analogues: Organophosphates

Fenamiphos

- Chemical Name : Ethyl 3-methyl-4-(methylthio)phenyl isopropylphosphoramidate

- Structure : Shares the 3-methyl-4-(methylthio)phenyl group with Methiocarb but replaces the carbamate with a phosphoramidate group.

- Molecular Weight : 303.36 g/mol .

- Key Differences: As an organophosphate, fenamiphos inhibits AChE irreversibly, leading to higher acute toxicity compared to Methiocarb’s reversible inhibition . Primarily used as a nematocide, with an acute oral LD${50}$ (rat) of 5–10 mg/kg, significantly lower than Methiocarb’s LD${50}$ of 100–150 mg/kg .

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Log P$^a$ | Acute Oral LD$_{50}$ (Rat, mg/kg) | Primary Use | Key Metabolites |

|---|---|---|---|---|---|

| Methiocarb | 225.31 | 2.8–3.2 | 100–150 | Molluscicide | Sulphoxide, Sulphone |

| Trimethacarb | 209.24 | 2.1–2.5 | 300–400 | Insecticide | Hydrolyzed carbamate |

| Fenamiphos | 303.36 | 3.5–3.9 | 5–10 | Nematocide | Fenamiphos sulfoxide |

| Thiodicarb | 354.47 | 1.7–2.0 | 66–85 | Lepidoptericide | Methomyl, Decarbamoylthiodicarb |

$^a$Log P values estimated via HPLC methods; higher values indicate greater lipophilicity .

Key Research Findings

Lipophilicity and Bioactivity :

- Methiocarb’s methylthio group enhances its lipophilicity (Log P ~3.0) compared to Trimethacarb (Log P ~2.3), facilitating faster cuticular penetration in arthropods and mollusks .

- Fenamiphos’s higher Log P (~3.7) correlates with soil adsorption, increasing its residual activity as a nematocide .

Toxicity Profiles: Methiocarb’s moderate acute toxicity (LD${50}$ >100 mg/kg) makes it safer for non-target species compared to fenamiphos (LD${50}$ <10 mg/kg) . Thiodicarb’s metabolites, such as methomyl, retain insecticidal activity but pose risks of bioaccumulation .

Biological Activity

3-Methyl-4-(methylthio)phenyl methylcarbamate, commonly referred to as methylcarbamate, is a carbamate compound with significant biological activity, particularly in agricultural applications as an insecticide. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁NO₂S

- Functional Group : Carbamate

- IUPAC Name : this compound

The compound features a methyl group attached to a phenyl ring with a methylthio substituent, which contributes to its unique biological properties. The carbamate functional group is known for its role in inhibiting acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.

This compound acts primarily as a reversible inhibitor of acetylcholinesterase . This inhibition leads to the accumulation of acetylcholine at synaptic junctions, causing overstimulation of nerves and resulting in paralysis in insects. The compound's effectiveness as an insecticide stems from this mechanism, making it valuable for pest management strategies in agriculture .

Biological Activity and Toxicity

The biological activity of this compound has been evaluated through various studies. Key findings include:

- Insecticidal Activity : The compound has shown significant effectiveness against various pests, particularly in larvicidal assays against species like Spodoptera litura. In laboratory tests, it demonstrated high inhibition rates of feeding behaviors among treated larvae .

- Toxicity Profile : While effective against target pests, the compound is classified as very toxic to aquatic life and poses potential risks to non-target organisms, including humans. Proper handling and application are crucial to mitigate these risks .

Comparative Biological Activity

To provide context for its effectiveness, the following table compares the larvicidal activity of this compound with similar compounds:

| Compound | Larvicidal Activity (%) at 72 h | Eating Area Inhibition (%) |

|---|---|---|

| This compound | 46.7 | 5–10 |

| Sulfide (14) | 46.7 | 5–10 |

| N-trifluoroacetyl sulfilimine (15a) | 46.7 | 5–10 |

| Sulfoxide (15b) | 0 | >30 |

This table illustrates that while this compound exhibits competitive larvicidal activity, other compounds may have varying effects on feeding behavior .

Environmental Degradation

Research indicates that carbamates like this compound undergo hydrolysis in the presence of water, leading to less toxic byproducts. The degradation rate is influenced by environmental conditions such as pH levels. For instance, it remains stable in acidic conditions but degrades rapidly in alkaline environments .

Case Studies and Research Findings

- Neurotoxicity Studies : Investigations into the neurotoxic effects of pesticide exposure have highlighted potential correlations between carbamate use and central nervous system tumors. This underscores the importance of evaluating long-term exposure risks associated with compounds like this compound .

- Field Applications : The compound is widely utilized in agricultural settings for crop protection against pests. Its ability to disrupt normal neural function in insects makes it a key player in integrated pest management strategies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 3-Methyl-4-(methylthio)phenyl methylcarbamate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via carbamate esterification. A typical procedure involves reacting 3,5-dimethyl-4-(methylthio)phenol with methyl isocyanate in anhydrous solvents (e.g., THF or dichloromethane) under nitrogen atmosphere. Catalysts like triethylamine or pyridine are used to accelerate the reaction. Optimal yields (>85%) are achieved at 0–25°C for 1–2 hours . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity (>98%).

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm regiochemistry (e.g., methylthio group at C4, carbamate at C1). Key peaks include δ 2.3 ppm (S–CH) and δ 3.6 ppm (N–CH) .

- Infrared Spectroscopy (IR) : Carbamate C=O stretch at ~1700 cm and N–H stretch at ~3300 cm .

- Mass Spectrometry (MS) : Molecular ion [M+H] at m/z 255.1 (CHNOS) .

- High-Performance Liquid Chromatography (HPLC) : Purity >98% confirmed using a C18 column (acetonitrile/water gradient) .

Q. What are the acute toxicity profiles of this carbamate against non-target organisms, and how are these assays designed?

- Methodological Answer : Toxicity is assessed using standardized bioassays. For mollusks (e.g., Biomphalaria spp.), LC values are determined via 48-hour exposure in aqueous solutions (0.1–10 mg/L) at 25°C. Mortality rates are recorded, and probit analysis quantifies dose-response relationships. Methiocarb exhibits LC = 1.2 mg/L against snails, attributed to acetylcholinesterase inhibition . Controls include solvent-only and untreated groups to isolate compound effects.

Advanced Research Questions

Q. How do environmental variables (pH, temperature) influence the degradation kinetics and metabolite formation of this compound in aquatic systems?

- Methodological Answer : Hydrolysis studies in buffered solutions (pH 4–9) at 20–40°C reveal pH-dependent degradation. At pH 7, the half-life (t) is 14 days, decreasing to 3 days at pH 9 due to alkaline hydrolysis. Primary metabolites include 3,5-dimethyl-4-(methylsulfinyl)phenol (via sulfoxidation) and N-hydroxymethyl derivatives, identified via LC-MS/MS . Kinetic models (first-order or biphasic) are fitted to degradation data using software like R or MATLAB.

Q. What advanced analytical strategies resolve contradictions in reported environmental persistence data?

- Methodological Answer : Discrepancies arise from matrix effects (e.g., soil organic matter vs. water). Solid-phase microextraction (SPME) coupled with GC-MS improves detection limits (0.01 µg/L) in complex matrices. Comparative studies using OECD 307 guidelines (aerobic soil degradation) show t = 30–60 days, whereas aqueous photolysis (simulated sunlight, λ >290 nm) shortens t to 10 days . Meta-analyses of published data should account for analytical methods (e.g., ELISA vs. MS) and environmental covariates.

Q. What enzymatic pathways drive the metabolism of this carbamate in soil microbiota, and how are these pathways characterized?

- Methodological Answer : Soil microcosm studies under aerobic conditions identify cytochrome P450-mediated sulfoxidation and esterase cleavage as primary pathways. Metabolite profiling via C-radiotracing and high-resolution orbitrap MS confirms sulfoxide and phenolic intermediates. Stable isotope probing (SIP) with C-labeled carbamate tracks carbon flux into microbial biomass .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.